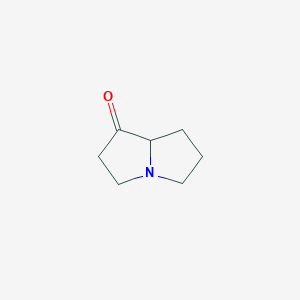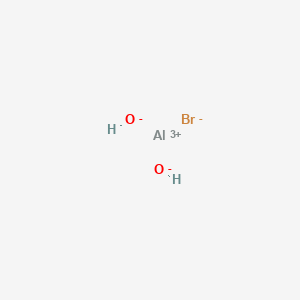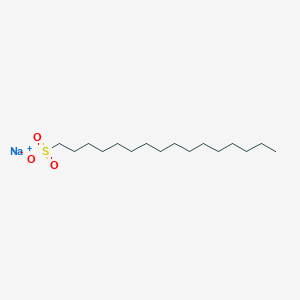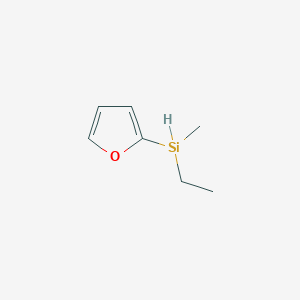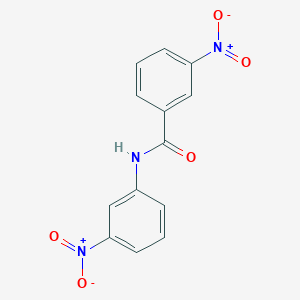
Benzamide, 3-nitro-N-(3-nitrophenyl)-
Vue d'ensemble
Description
Benzamide, 3-nitro-N-(3-nitrophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a nitrobenzamide derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects and has been extensively studied for its mechanism of action.
Mécanisme D'action
Benzamide, 3-nitro-N-(3-nitrophenyl)- inhibits PARP enzymes by binding to the catalytic domain of the enzyme. The inhibition leads to the accumulation of DNA damage and cell death. The compound has been found to be a selective inhibitor of PARP-1 and PARP-2 enzymes, which are the most abundant isoforms of PARP enzymes in cells.
Effets Biochimiques Et Physiologiques
Benzamide, 3-nitro-N-(3-nitrophenyl)- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PARP enzymes. The compound has also been found to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway. In addition, Benzamide, 3-nitro-N-(3-nitrophenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, 3-nitro-N-(3-nitrophenyl)- has several advantages for lab experiments. It is a potent and selective inhibitor of PARP enzymes, which makes it a valuable tool for studying the role of PARP enzymes in various diseases. The compound also has fluorescent properties, which makes it a useful probe for the detection of PARP activity in cells and tissues. However, Benzamide, 3-nitro-N-(3-nitrophenyl)- has some limitations for lab experiments. It is a toxic compound and should be handled with care. The compound also has low solubility in water, which can limit its use in some experiments.
Orientations Futures
Benzamide, 3-nitro-N-(3-nitrophenyl)- has several future directions for research. One of the areas of research is the development of more potent and selective PARP inhibitors for the treatment of cancer and other diseases. Another area of research is the development of Benzamide, 3-nitro-N-(3-nitrophenyl)- derivatives with improved solubility and pharmacokinetic properties. The compound can also be used as a tool for studying the role of PARP enzymes in various diseases and for the development of PARP inhibitors with different mechanisms of action.
Applications De Recherche Scientifique
Benzamide, 3-nitro-N-(3-nitrophenyl)- has been extensively used in scientific research for its unique properties. It has been found to be a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and cell death pathways, and their inhibition has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and inflammation. Benzamide, 3-nitro-N-(3-nitrophenyl)- has also been used as a fluorescent probe for the detection of PARP activity in cells and tissues.
Propriétés
Numéro CAS |
101-24-6 |
|---|---|
Nom du produit |
Benzamide, 3-nitro-N-(3-nitrophenyl)- |
Formule moléculaire |
C13H9N3O5 |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
3-nitro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(9-3-1-5-11(7-9)15(18)19)14-10-4-2-6-12(8-10)16(20)21/h1-8H,(H,14,17) |
Clé InChI |
IGYJMXLXTJJVRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Autres numéros CAS |
101-24-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B85405.png)
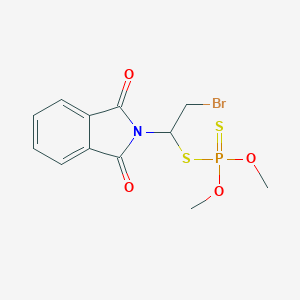
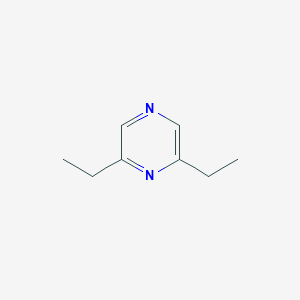

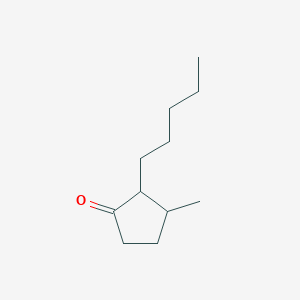
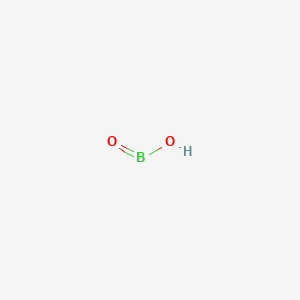
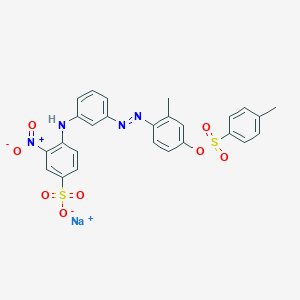
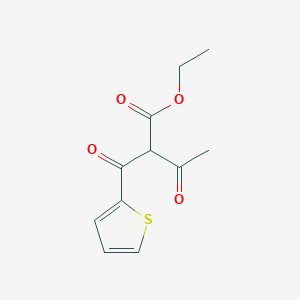
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
